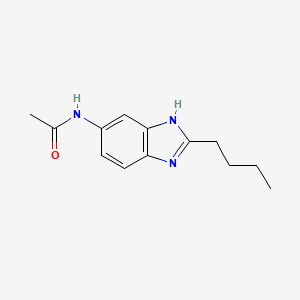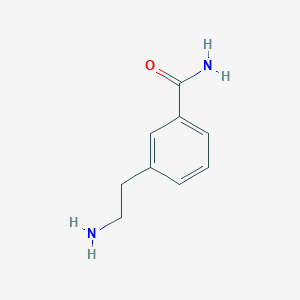![molecular formula C6H4BrN3 B1519351 6-溴-1H-吡唑并[4,3-b]吡啶 CAS No. 1150617-54-1](/img/structure/B1519351.png)
6-溴-1H-吡唑并[4,3-b]吡啶
描述
6-bromo-1H-pyrazolo[4,3-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-1H-pyrazolo[4,3-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-bromo-1H-pyrazolo[4,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1H-pyrazolo[4,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物的合成
6-溴-1H-吡唑并[4,3-b]吡啶的核心结构在合成多种生物活性化合物中至关重要。 由于它与嘌呤碱基相似,因此它经常用作药物化学中开发新药物的支架 .
抗菌剂
6-溴-1H-吡唑并[4,3-b]吡啶的衍生物已被探索用于其抗菌特性。 研究人员正在研究这些化合物,以用于治疗细菌和真菌感染的潜在用途 .
抗肿瘤活性
吡唑并吡啶核是许多具有抗肿瘤活性的化合物中的常见特征。 科学家正在研究6-溴-1H-吡唑并[4,3-b]吡啶衍生物,以探索它们抑制各种癌细胞生长的潜力 .
抗糖尿病应用
6-溴-1H-吡唑并[4,3-b]吡啶的一些衍生物正在研究其抗糖尿病特性。 这些化合物可能在开发针对糖尿病中特定途径的新治疗方法中发挥作用 .
抗阿尔茨海默病
6-溴-1H-吡唑并[4,3-b]吡啶的结构框架正被用于设计可能在治疗神经退行性疾病(如阿尔茨海默病)中具有应用的化合物 .
抗炎和抗氧化
研究人员还正在研究6-溴-1H-吡唑并[4,3-b]吡啶衍生物的抗炎和抗氧化能力。 这些特性对于开发治疗慢性炎症性疾病和控制氧化应激的治疗方法非常有价值 .
心血管药物开发
吡唑并吡啶衍生物正在研究其心血管作用。 一些基于6-溴-1H-吡唑并[4,3-b]吡啶的化合物可能在治疗各种心血管疾病方面具有治疗潜力 .
化学研究和合成技术
该化合物在化学研究中也很重要,特别是在开发新的合成方法方面。 其衍生物作为研究不同化学反应和合成技术的模型,可用于创建各种复杂分子 .
作用机制
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-bromo-1h-pyrazolo[4,3-b]pyridine belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, in a manner similar to these purine bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may influence pathways involving purine metabolism or signaling .
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may exert effects on cellular processes involving purine metabolism or signaling .
生化分析
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a therapeutic agent in cancer treatment.
Cellular Effects
6-Bromo-1H-pyrazolo[4,3-b]pyridine has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cancer biology and potential treatments.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrazolo[4,3-b]pyridine exerts its effects by binding to the kinase domain of TRKs, leading to the inhibition of their activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways. The compound’s ability to inhibit TRKs and affect gene expression underscores its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability is crucial for its sustained activity in biochemical assays and potential therapeutic applications. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
6-Bromo-1H-pyrazolo[4,3-b]pyridine is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may be metabolized primarily through pathways involving CYP2C9, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Understanding these transport mechanisms can aid in optimizing the delivery and effectiveness of the compound in clinical settings.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-b]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action in inhibiting TRKs and affecting cellular processes.
属性
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNZZMIJPHSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654011 | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-54-1 | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1519278.png)








